
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound that is widely studied in the scientific community. It is a member of the furan family and is known for its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-tumor agent. This compound is synthesized from a variety of starting materials, and its synthesis method is discussed in In addition, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are outlined.
Scientific Research Applications
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been studied for its potential biological applications. It has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties. Animal studies have demonstrated that this compound is able to reduce inflammation, oxidative stress, and tissue damage. In addition, it has been shown to possess anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential to treat neurological disorders, such as Parkinson’s disease.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is still being investigated. However, it is believed that the compound acts as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. It is also believed to act as an anti-inflammatory agent by suppressing the production of pro-inflammatory cytokines. In addition, it is thought to possess anti-tumor properties by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been found to have a variety of biochemical and physiological effects. Animal studies have demonstrated that this compound is able to reduce inflammation, oxidative stress, and tissue damage. In addition, it has been shown to possess anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential to treat neurological disorders, such as Parkinson’s disease.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in laboratory experiments include its low toxicity and its ability to act as an antioxidant, anti-inflammatory, and anti-tumor agent. In addition, it is relatively easy to synthesize and is relatively inexpensive. The main limitation of using this compound in laboratory experiments is that its mechanism of action is still not fully understood.
Future Directions
The potential future directions for (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one include further research into its mechanism of action, as well as its potential applications in the treatment of various diseases. In addition, further studies could be conducted to explore the compound’s potential to treat neurological disorders, such as Parkinson’s disease. Finally, further research could be conducted to explore the compound’s potential to act as a drug delivery system.
Synthesis Methods
The synthesis of (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is achieved through a series of steps. The first step is to combine ethylphenol and 4-methoxy-2-methyl-5-methylthiophene to form a new compound, 4-ethyl-2-methyl-5-methylthiophene. This compound is then reacted with potassium hydroxide to produce a potassium salt of the compound. This salt is then reacted with 5-methylfuran-2-yl bromide in an aqueous solution, which yields the desired compound.
properties
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-13-5-7-14(8-6-13)9-10-15(17)16-11-4-12(2)18-16/h4-11H,3H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQKJDAMXFIKC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



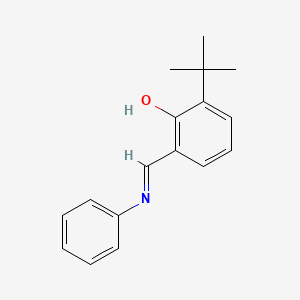

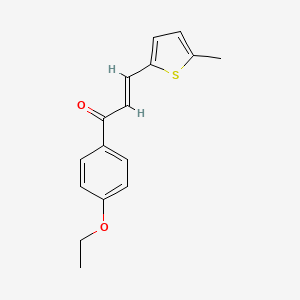
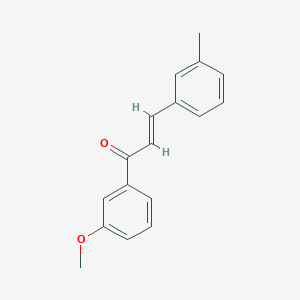
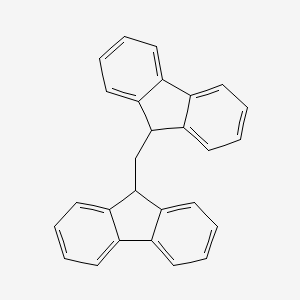
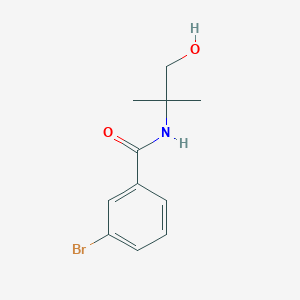
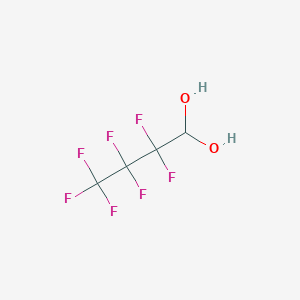
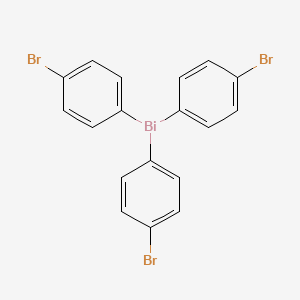
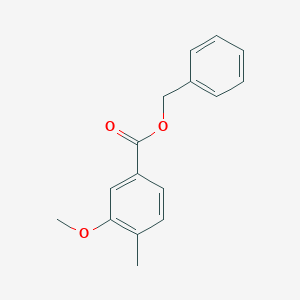
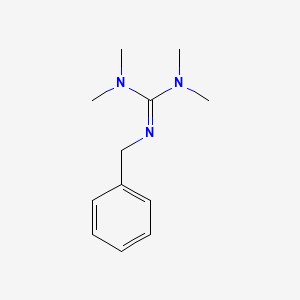
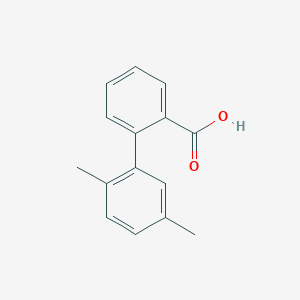
![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)